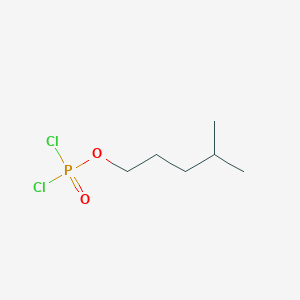
2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a difluorophenyl group, a methyl group, and a carboxylic acid group attached to an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the reaction of 2,5-difluorobenzaldehyde with methylamine to form an intermediate Schiff base, which is then cyclized with glyoxal to yield the imidazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times .
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form corresponding derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to yield different products.
Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydride or potassium tert-butoxide are employed for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include various imidazole derivatives with modified functional groups, which can be further utilized in different applications .
Aplicaciones Científicas De Investigación
2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2,5-difluorophenyl)-3-(2,4-dimethoxyphenyl)-2-propen-1-one
- 2,5-difluorophenylacetic acid
- (2,5-difluorophenyl)thiourea
Uniqueness
2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical properties and biological activities. Its difluorophenyl group enhances its stability and reactivity, while the imidazole ring provides a versatile scaffold for further modifications .
Propiedades
Fórmula molecular |
C11H8F2N2O2 |
|---|---|
Peso molecular |
238.19 g/mol |
Nombre IUPAC |
2-(2,5-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C11H8F2N2O2/c1-5-9(11(16)17)15-10(14-5)7-4-6(12)2-3-8(7)13/h2-4H,1H3,(H,14,15)(H,16,17) |
Clave InChI |
ZDTQHKGEDSCHQM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N=C(N1)C2=C(C=CC(=C2)F)F)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[1-(Methylsulfonyl)ethyl]azetidine](/img/structure/B13692412.png)

![4,6-Dimethoxybenzo[d][1,3]dioxole-2-thione](/img/structure/B13692418.png)

![1-[(6-Chloro-3-pyridyl)methyl]-3-azetidinol](/img/structure/B13692443.png)








